molecular formula C22H36O6 B157522 16,16-dimethyl-6-keto Prostaglandin E1 CAS No. 75874-32-7

16,16-dimethyl-6-keto Prostaglandin E1

Cat. No. B157522
CAS RN: 75874-32-7
M. Wt: 396.5 g/mol
InChI Key: BWEWJWWBXZXMHO-XDCFTEKWSA-N
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Description

“16,16-dimethyl-6-keto Prostaglandin E1” is a metabolically stable synthetic analog of PGE1 . It induces human vascular smooth muscle contractions in vitro and is 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H36O6 . The average mass is 396.518 Da and the monoisotopic mass is 396.251190 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 586.7±50.0 °C at 760 mmHg, and a flash point of 322.6±26.6 °C . It has 6 H bond acceptors, 3 H bond donors, and 13 freely rotating bonds . The polar surface area is 112 Å2 .

Scientific Research Applications

  • Heart Disease and Coronary Health Prostaglandin E1, including its derivatives, has been studied for its beneficial effects on heart diseases. Liu, Ma, Qiao, and Xu (2013) found that Prostaglandin E1 significantly reversed abnormal biochemical indexes in rats with coronary heart disease (CHD), suggesting a protective effect on the heart. It was observed to modulate gene expressions associated with CHD, indicating its potential in treating heart-related ailments (Liu, Ma, Qiao, & Xu, 2013).

  • Hematopoietic Activity A stable derivative of Prostaglandin E2, closely related to Prostaglandin E1, has been shown to potentially increase the formation of hematopoietic stem and progenitor cells. This suggests its application in therapies related to blood cell formation and could be significant in treating conditions related to blood cell deficiencies (谷口友志, 2020).

  • Uterine Contractility and Pregnancy Prostaglandins, including E series prostaglandins, play a crucial role in uterine relaxation and contraction during pregnancy and labor. Khan et al. (2008) explored the effects of prostaglandin analogues on pregnant rat uterine contractility, highlighting the nuanced role these compounds play in reproductive health (Khan et al., 2008).

  • Cancer Research The role of Prostaglandin E2 analogues, such as 16,16-dimethyl-PGE2, in tumor development has been a subject of study. Wilson and Potten (2000) observed a significant decrease in tumor burden in mice treated with this compound, suggesting its potential in cancer therapy (Wilson & Potten, 2000).

  • Bone Formation and Osteoblast Activity Gong, Wang, Yi, and Pan (2014) investigated the effect of 16,16-dimethyl prostaglandin E2 on osteoblastic cells, revealing its role in modulating F-actin intensity and providing insights into its potential application in treatments for osteoporosis and other bone-related diseases (Gong, Wang, Yi, & Pan, 2014).

  • Gastric Mucus and Nonparietal Cell Secretion Research by John P. Bolton, Palmer, and Cohen (2005) showed that Prostaglandin E2, along with its analogues, stimulates nonparietal cell secretion and mucus production in rats, highlighting its potential therapeutic application in protecting gastric mucosa (John P. Bolton, Palmer, & Cohen, 2005).

Mechanism of Action

Target of Action

The primary target of 16,16-dimethyl-6-keto Prostaglandin E1 is the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow.

Mode of Action

This compound interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the vascular tone and blood flow.

Pharmacokinetics

It is known to be ametabolically stable compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The result of the action of this compound is the contraction of vascular smooth muscle cells , leading to changes in vascular tone and blood flow . This can have various effects at the molecular and cellular level, depending on the specific physiological context.

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O6/c1-4-5-12-22(2,3)20(26)11-10-16-17(19(25)14-18(16)24)13-15(23)8-6-7-9-21(27)28/h10-11,16-18,20,24,26H,4-9,12-14H2,1-3H3,(H,27,28)/b11-10+/t16-,17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEWJWWBXZXMHO-XDCFTEKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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